2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol
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Overview
Description
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol is a complex organic compound characterized by its unique chemical structure This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The starting material, 2-chloro-4-(methylsulphonyl)aniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-methylphenol in an alkaline medium to form the azo compound.
Alkylation: The azo compound is then alkylated with 2-chloroethylamine hydrochloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azo group can undergo reduction in biological systems, leading to the release of active amines that exert their effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulphonyl)aniline
- 3-Methylphenol
- 2-Chloroethylamine hydrochloride
Uniqueness
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84560-05-4 |
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Molecular Formula |
C18H22ClN3O3S |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-ethyl-3-methylanilino]ethanol |
InChI |
InChI=1S/C18H22ClN3O3S/c1-4-22(9-10-23)14-5-7-17(13(2)11-14)20-21-18-8-6-15(12-16(18)19)26(3,24)25/h5-8,11-12,23H,4,9-10H2,1-3H3 |
InChI Key |
JSZKAMXXRVTMSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)C |
Origin of Product |
United States |
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